molecular formula C25H24ClN5O3S B14969457 5-chloro-2-methoxy-4-methyl-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

5-chloro-2-methoxy-4-methyl-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B14969457
M. Wt: 510.0 g/mol
InChI Key: JBBWHEXLIFXXGX-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is known for its complex structure, which includes multiple functional groups such as chloro, methoxy, methyl, and sulfonamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-4-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Nitration: The acylated product undergoes nitration using a mixture of concentrated nitric and sulfuric acids.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: Finally, the amine is sulfonated using chlorosulfonic acid to yield the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

5-Chloro-2-methoxy-4-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
  • 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide

Uniqueness

5-Chloro-2-methoxy-4-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various pharmaceuticals .

Properties

Molecular Formula

C25H24ClN5O3S

Molecular Weight

510.0 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-5-chloro-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C25H24ClN5O3S/c1-16-13-22(34-3)23(15-21(16)26)35(32,33)31-20-11-9-19(10-12-20)29-25-27-17(2)14-24(30-25)28-18-7-5-4-6-8-18/h4-15,31H,1-3H3,(H2,27,28,29,30)

InChI Key

JBBWHEXLIFXXGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C)OC

Origin of Product

United States

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